Sporothriolide

Overview

Description

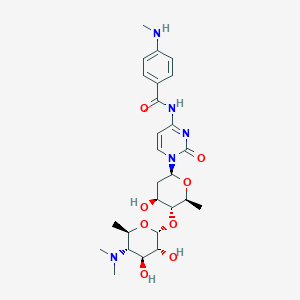

Sporothriolide is a metabolite isolated from various fungal species, including Hypoxylon monticulosum and endophytic fungi like Nodulisporium sp. It has been identified as a bioactive compound with pronounced antifungal activity, particularly against phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum, which are known to cause severe crop losses . The structure of this compound has been established through high-resolution electrospray mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with its crystal structure also reported .

Synthesis Analysis

The total synthesis of this compound and its derivatives has been a subject of interest due to their complex molecular structures and biological activities. One approach to the asymmetric synthesis of (-)-dihydrothis compound involves a D-proline-catalyzed asymmetric aminooxylation and an indium-mediated Reformatsky-Claisen rearrangement, leading to a concise seven-step synthesis from n-octanal . Another synthesis route for this compound itself has been achieved in seven steps from a commercially available β,γ-unsaturated carboxylic acid, featuring key steps such as a highly diastereoselective Michael addition and the base-promoted elimination of nitrous acid .

Molecular Structure Analysis

This compound and its related compounds exhibit a variety of complex molecular architectures. For instance, sporolides A and B are polycyclic macrolides with a previously undescribed molecular structure, and their structures were elucidated using NMR spectroscopy and X-ray crystallography . The biosynthesis of the sporolide cyclohexenone building block involves an enediyne polyketide synthase and a tyrosine degradation pathway . Additionally, this compound-related compounds have been identified with unique scaffolds, such as the combination of this compound and trienylfuranol A moieties through a Diels-Alderase-type reaction .

Chemical Reactions Analysis

The biosynthesis and chemical reactions involving this compound are intricate and involve multiple enzymatic steps. The biosynthetic gene cluster for this compound has been identified, and in vitro reactions have shown that sporochartines are derived from non-enzymatic Diels–Alder cycloaddition of sporothriol

Scientific Research Applications

Antifungal Properties and Species-Specific Metabolite

Sporothriolide and its derivatives have been identified as potent antifungal agents. Research indicates that this compound, produced by certain fungal species like Hypoxylon monticulosum, exhibits strong antifungal activities. This compound class has been observed specifically in H. monticulosum cultures, suggesting a species-specific feature within the Xylariaceae family. These findings emphasize this compound's potential as a unique chemotaxonomic marker and its role in antifungal applications (Surup et al., 2014).

Novel Compounds from Marine Fungi

This compound-related compounds were also isolated from the fungus Hypoxylon monticulosum CLL-205, found in a Sphaerocladina sponge along the Tahiti coast. These compounds, including a newly reported unusual scaffold combining this compound and trienylfuranol A moieties, suggest the potential for novel bioactive compounds in marine fungi, expanding the possibilities for drug discovery and biological applications (Leman-Loubière et al., 2017).

Anti-phytopathogenic Activity

This compound has shown significant anti-phytopathogenic activity, particularly against plant diseases caused by fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. A metabolite produced by the endophytic fungus Nodulisporium sp. A21 in Ginkgo biloba, this compound, has demonstrated potency in inhibiting these phytopathogenic fungi, indicating its potential as a lead compound for new fungicide development (Cao et al., 2016).

Biosynthetic Pathway and Genetic Studies

Further research into the biosynthetic gene cluster of this compound has been conducted, revealing insights into its fungal secondary metabolite pathways. This study identified genes involved in the biosynthesis of this compound and sporochartine, providing a deeper understanding of fungal metabolism and potential applications in biotechnology and pharmaceuticals (Tian et al., 2020).

Synthesis and Chemical Engineering

The synthesis of this compound has been a topic of interest, with studies achieving total synthesis of this bioactive fungal metabolite. These advancements in synthetic methods can aid in drug development and the study of fungal metabolites (Kimura et al., 2021).

Future Directions

Mechanism of Action

Target of Action

Sporothriolide is a secondary metabolite produced by certain ascomycetes, including Hypomontagnella monticulosa MUCL 54604, H. spongiphila CLL 205, and H. submonticulosa DAOMC 242471 .

Mode of Action

It is known that this compound is derived from non-enzymatic diels–alder cycloaddition of 1 and trienylfuranol a 7 during the fermentation and extraction process . This suggests that this compound may interact with its targets through a similar mechanism, potentially disrupting normal cellular processes in fungi.

Biochemical Pathways

The biosynthetic pathway of this compound involves the production of a dedicated decanoic acid by fungal FAS proteins, which is then reacted with oxaloacetate by a citrate synthase to give an octanyl citrate. This is then dehydrated to give octanyl aconitate and decarboxylated to the first observable intermediate, octanyl itaconic acid . This pathway originates in fatty acid biosynthesis .

Result of Action

This compound is known to have potent antifungal properties . It is also proposed to be a Diels Alder adduct of the furofurandione this compound 1, which possesses potent cytotoxicity against human cancer cell lines . This suggests that the molecular and cellular effects of this compound’s action may include disruption of fungal cellular processes and cytotoxic effects on cancer cells.

Action Environment

The action of this compound is likely influenced by environmental factors during the fermentation and extraction process . .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sporothriolide involves the construction of the macrocyclic core followed by the introduction of the side chain. The key steps include the formation of the macrocycle via a ring-closing metathesis (RCM) reaction and the installation of the side chain through a series of functional group transformations.", "Starting Materials": [ "1,4-dihydroxy-2-naphthaldehyde", "ethyl acrylate", "Grubbs' catalyst", "methylmagnesium bromide", "acetic anhydride", "acetyl chloride", "lithium aluminum hydride", "sodium borohydride", "methyl iodide" ], "Reaction": [ "1. Condensation of 1,4-dihydroxy-2-naphthaldehyde and ethyl acrylate to form the diene precursor.", "2. RCM reaction using Grubbs' catalyst to form the macrocycle.", "3. Reduction of the ketone in the macrocycle using lithium aluminum hydride.", "4. Protection of the secondary alcohol using acetic anhydride.", "5. Reduction of the ester using sodium borohydride to form the primary alcohol.", "6. Conversion of the primary alcohol to the corresponding iodide using methyl iodide.", "7. Reaction of the iodide with methylmagnesium bromide to install the side chain.", "8. Deprotection of the acetyl group using acetyl chloride." ] } | |

CAS RN |

154799-92-5 |

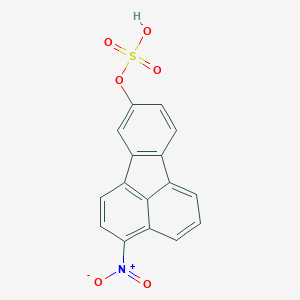

Molecular Formula |

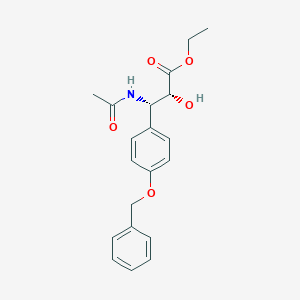

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-6-7-13-8-16-12(15)10(13)9(2)11(14)17-13/h10H,2-8H2,1H3/t10-,13+/m1/s1 |

InChI Key |

SADIXFOAEDYQFG-MFKMUULPSA-N |

Isomeric SMILES |

CCCCCC[C@]12COC(=O)[C@H]1C(=C)C(=O)O2 |

SMILES |

CCCCCCC12COC(=O)C1C(=C)C(=O)O2 |

Canonical SMILES |

CCCCCCC12COC(=O)C1C(=C)C(=O)O2 |

Other CAS RN |

154799-92-5 |

synonyms |

6-n-hexyl-3,3a,6,6a-tetrahydro-3-methylenefuro(3,4-b)furan-2,4-dione sporothriolide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Sporothriolide and where is it found?

A1: this compound is a natural antifungal metabolite primarily produced by fungi of the genus Hypomontagnella, formerly classified as Hypoxylon. [, , ] It was initially isolated from Sporothrix sp., Discosia sp., and Pezicula livida. [, , ]

Q2: Which fungi are known to produce this compound?

A2: this compound production appears to be a characteristic feature of Hypomontagnella monticulosa and has not been observed in other Hypoxylon species. [, ] Other this compound-producing fungi include Hypomontagnella spongiphila and Hypomontagnella submonticulosa. []

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Further investigation into the chemical structure and properties of this compound from the original research articles would be necessary to provide this information.

Q4: What is the chemical structure of this compound?

A4: this compound belongs to the furofurandione class of compounds. [] Its core structure consists of a bicyclic lactone system. Several research papers describe the total synthesis of this compound, highlighting key structural features and methods for their construction. [, , , , , , , ]

Q5: How is this compound biosynthesized?

A5: Research suggests that this compound biosynthesis originates from fatty acid biosynthesis. [] A gene cluster responsible for its production has been identified in Hypomontagnella species. Knock-out experiments targeting genes within this cluster, specifically those encoding a fatty acid synthase subunit and a citrate synthase, resulted in the loss of this compound production. []

Q6: Are there any known derivatives of this compound?

A6: Yes, several this compound derivatives have been identified. These include:

- Sporothric acid []

- Isosporothric acid []

- Dihydroisosporothric acid []

- Sporothioethers A and B []

- A deoxy analogue of sporothric acid []

- A novel compound combining this compound and trienylfuranol A moieties []

Q7: What are Sporochartines, and how are they related to this compound?

A8: Sporochartines (A-D) are compounds formed through a non-enzymatic Diels-Alder cycloaddition reaction between this compound and trienylfuranol A. [, ] This reaction is believed to occur during the fermentation and extraction process of this compound-producing fungi. []

Q8: Have any synthetic routes for this compound been developed?

A8: Yes, several total syntheses of this compound have been reported, employing various strategies such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)